2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Description
2,5-dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Biological Activity
2,5-Dimethoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a thiazolo[5,4-b]pyridine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Common Name: this compound
- Molecular Formula: C21H19N3O4S
- Molecular Weight: 441.5 g/mol
- CAS Number: 912624-81-8
The compound's structure contributes to its solubility and reactivity, which are critical for its biological activity.
1. Inhibition of Phosphoinositide 3-Kinases (PI3K)
Research indicates that compounds containing thiazolo[5,4-b]pyridine structures can act as inhibitors of phosphoinositide 3-kinases (PI3Ks), which are crucial in regulating cellular functions such as growth and metabolism. For instance:
- IC50 Values: The thiazolo[5,4-b]pyridine derivatives exhibit potent inhibitory activity against various isoforms of PI3K with IC50 values in the low nanomolar range (e.g., as low as 3.6 nM) .
This inhibition suggests potential therapeutic applications in cancer treatment and metabolic disorders.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties:
- Antibacterial Activity: Studies show that similar thiazolo compounds exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds in this class have demonstrated minimum inhibitory concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against sensitive strains like Bacillus cereus .
Study 1: Anticancer Potential
In a study examining the anticancer potential of thiazolo[5,4-b]pyridine derivatives, it was found that these compounds effectively inhibited tumor cell proliferation in vitro. The specific mechanism involved the modulation of PI3K signaling pathways, leading to apoptosis in cancer cells.
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of related compounds revealed that those with similar structural features exhibited promising results against various pathogens. The study highlighted:
Compound | MIC (mg/mL) | Target Pathogen |
---|---|---|
Compound A | 0.23 | Bacillus cereus |
Compound B | 0.47 | Escherichia coli |
Compound C | 0.11 | Candida albicans |
These findings underscore the potential for developing new antimicrobial agents based on the thiazolo[5,4-b]pyridine scaffold.
Properties
IUPAC Name |
2,5-dimethoxy-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S2/c1-13-15(20-23-17-8-5-11-22-21(17)29-20)6-4-7-16(13)24-30(25,26)19-12-14(27-2)9-10-18(19)28-3/h4-12,24H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUDLXUYXWKTFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.